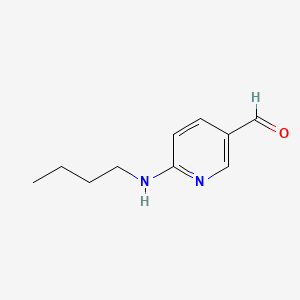

6-(Butylamino)nicotinaldehyde

Description

6-(Butylamino)nicotinaldehyde (CAS: 1292369-52-8) is a nicotinaldehyde derivative featuring a butylamino substituent at the 6-position of the pyridine ring and an aldehyde group at the 3-position. This compound is primarily utilized as a chemical intermediate in organic synthesis and pharmaceutical research . The butylamino group enhances lipophilicity compared to smaller substituents, which may influence solubility and bioavailability—a critical factor in drug design.

Properties

IUPAC Name |

6-(butylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-3-6-11-10-5-4-9(8-13)7-12-10/h4-5,7-8H,2-3,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNQVXVCCKYTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857015 | |

| Record name | 6-(Butylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292369-52-8 | |

| Record name | 6-(Butylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butylamino)nicotinaldehyde typically involves the following steps:

Starting Material: The synthesis begins with nicotinaldehyde, which serves as the core structure.

Butylation: The introduction of the butylamino group can be achieved through a nucleophilic substitution reaction. Nicotinaldehyde is reacted with butylamine in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Butylamino)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The butylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Oxidation: 6-(Butylamino)nicotinic acid.

Reduction: 6-(Butylamino)nicotinyl alcohol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

6-(Butylamino)nicotinaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of nicotinic receptors is beneficial.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Butylamino)nicotinaldehyde involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The butylamino group enhances its binding affinity to these receptors, potentially modulating their activity. This modulation can lead to various physiological effects, depending on the specific receptor subtype and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 6-(butylamino)nicotinaldehyde with structurally analogous nicotinaldehyde derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Functional Group Variations

Physicochemical and Economic Considerations

- In contrast, 6-(2-hydroxyethylamino)nicotinaldehyde’s polar hydroxy group improves aqueous solubility .

- Cost: 6-(2-Furyl)nicotinaldehyde is notably expensive (¥62,500/g), likely due to synthetic complexity, whereas nicotinaldehyde is more accessible .

Biological Activity

6-(Butylamino)nicotinaldehyde is a derivative of nicotinaldehyde characterized by the substitution of a hydrogen atom at the 6-position of the pyridine ring with a butylamino group. This modification significantly alters its chemical and biological properties, making it a compound of interest in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 178.23 g/mol

- CAS Number : 1292369-52-8

The presence of the butylamino group enhances its solubility and binding affinity to biological targets, particularly nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and various physiological processes.

The biological activity of this compound primarily involves its interaction with nAChRs. The butylamino group increases its affinity for these receptors, potentially modulating their activity. This modulation can lead to various physiological effects, including cognitive enhancement and neuroprotection. The compound's ability to influence receptor activity makes it a candidate for therapeutic applications in neurodegenerative diseases and cognitive disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Cognitive Enhancement : Studies suggest that compounds interacting with nAChRs can improve memory and learning capabilities.

- Neuroprotective Properties : Potential protective effects against neuronal damage in conditions like Alzheimer's disease.

- Antidepressant-like Effects : Preliminary findings indicate that this compound may exhibit mood-enhancing properties.

In Vitro Studies

In vitro studies have demonstrated that this compound enhances the release of neurotransmitters such as acetylcholine, which is essential for synaptic transmission. This effect is believed to be mediated through its action on nAChRs.

In Vivo Studies

Animal model studies have shown that administration of this compound results in improved cognitive functions compared to control groups. For instance, in a Morris water maze test, treated animals exhibited significantly shorter escape latencies, indicating enhanced spatial learning and memory retention.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Nicotinaldehyde | Parent Compound | Moderate nAChR affinity |

| 6-(Methylamino)nicotinaldehyde | Methyl Group | Lower binding affinity than butyl variant |

| 6-(Ethylamino)nicotinaldehyde | Ethyl Group | Intermediate properties |

| This compound | Butyl Group | Enhanced binding affinity and activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.